3-Methoxy-2-(propan-2-yloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(propan-2-yloxy)propan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanolamine and features both methoxy and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine typically involves the reaction of 3-chloro-2-(propan-2-yloxy)propan-1-amine with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a methoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(propan-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-2-(propan-2-yloxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(propan-2-yloxy)aniline: This compound has a similar structure but features an aniline group instead of an amine.
1-Methoxy-3-phenylamino-propan-2-ol: This compound contains a phenylamino group and is used in different applications.
3-(2-Methoxy-phenyl)-propan-1-ol: This compound has a methoxyphenyl group and is used in various chemical syntheses.
Uniqueness
3-Methoxy-2-(propan-2-yloxy)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and isopropoxy groups make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
HGNIPHCDHSFQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.